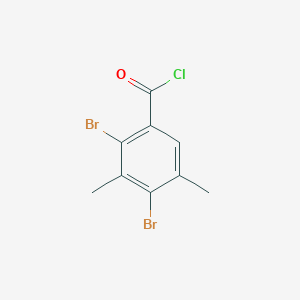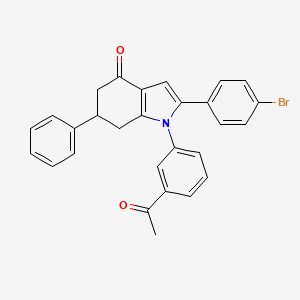
2,4-Dibromo-3,5-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,5-dimethylbenzoyl chloride is a useful research compound. Its molecular formula is C9H7Br2ClO and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions and Synthesis
Reactions with Trifluoromethanesulfonyl Chloride : A study by Meshcheryakov et al. (2003) explored the reactions of compounds including 4,5-dibromo-1,2,3-triazole and 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with trifluoromethanesulfonyl chloride, highlighting complex reaction pathways and unexpected product formations.
Iridium-Catalyzed Annulative Coupling : A catalyst system involving 2-arylbenzoyl chlorides was studied by Nagata et al. (2014) for annulative coupling with internal alkynes, leading to the selective formation of phenanthrene derivatives.
Expedient Synthesis of Medetomidine : Kudzma and Turnbull (1991) described the synthesis of (±)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, using a process involving 2,3-dimethylbenzoyl chloride.
Methoxycarbonylation of Aryl Chlorides : Research by Jiménez-Rodríguez et al. (2005) focused on a catalyst system for methoxycarbonylation of aryl chlorides, including 4-chloroacetophenone, emphasizing the formation of various organic products.
Chemistry and Compounds Synthesis
Synthesis of Pyridines in Forensic Relevance : The synthesis of 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, significant in forensic science, was described by Błachut et al. (2006), utilizing a Suzuki cross-coupling reaction.
Microwave-Assisted Synthesis of Pyrazoles : Martins et al. (2003) discussed the synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles using microwave techniques, emphasizing the efficiency and environmental benefits of this method. (Martins et al., 2003).
Phase Transfer Catalyzed Synthesis : Zhaole Lu (2014) studied benzyl triethyl ammonium chloride as a phase transfer catalyst for synthesizing 4,4'-(phenylazanediyl) dibenzoic acid, showcasing the reaction conditions and product yield. (Lu, 2014).
Synthesis of IPr(Me)-Containing Silver(I), Gold(I), and Gold(III) Complexes : A study by Gaillard et al. (2009) involved the synthesis of complexes such as 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver chloride and gold chloride.
Lateral Substitution in Triphenylen-2,3,6,7,10,11-Hexayl Hexakis(4-Alkoxybenzoate)s : Research by Hindmarsh et al. (1993) explored dimethyl substitution in the synthesis of discotic mesogenic compounds, highlighting their liquid-crystalline behavior.
Synthesis of Gold(III) Derivatives with C(4)-Aurated 1-Phenylpyrazole : Minghetti et al. (1998) detailed the reaction of 1-phenylpyrazole with gold(III) chloride, producing various aurated species.
Benzoylation of p-Xylene Over Clay Supported Catalysts : A study by Yadav et al. (2003) investigated the benzoylation of p-xylene with benzoyl chloride, focusing on the novelty of cesium substituted dodecatungstophosphoric acid on K-10 clay.
Synthesis of Polyamides Containing 4-(4-Dimethylaminophenyl)urazole Units : The preparation of novel aliphatic polyamides from 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione was described by Mallakpour and Rafiee (2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
These compounds typically undergo nucleophilic substitution reactions . The bromine atoms on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Biochemical Pathways
Halogenated benzoyl chlorides are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Pharmacokinetics
The presence of halogens can also affect the compound’s metabolic stability .
Result of Action
Halogenated benzoyl chlorides are often used as intermediates in the synthesis of more complex organic compounds .
Action Environment
The action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can facilitate its reaction with other compounds. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dibromo-3,5-dimethylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAHMHIMVOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)


![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
